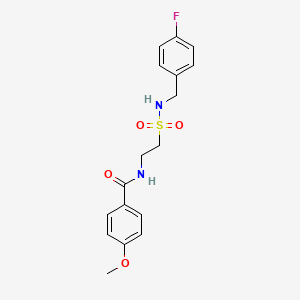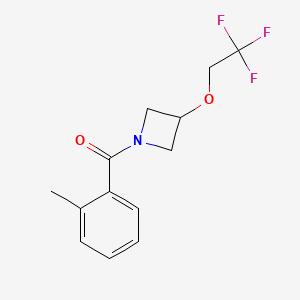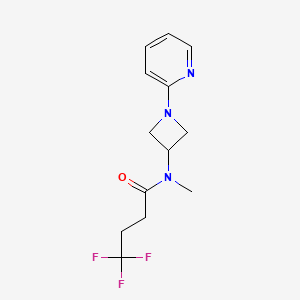
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a potent inhibitor of the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the metabolism of endocannabinoids. TFB has been shown to have a range of biochemical and physiological effects, and is of interest to researchers studying the endocannabinoid system and related pathways.
作用机制
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide inhibits FAAH and MAGL by binding to the active site of these enzymes and preventing them from breaking down endocannabinoids. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce a range of physiological effects. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been shown to be highly selective for FAAH and MAGL, and does not affect other enzymes or receptors in the endocannabinoid system.
Biochemical and physiological effects:
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. These effects are thought to be mediated by the increased levels of endocannabinoids produced by inhibition of FAAH and MAGL. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has also been shown to have effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its overall effects.
实验室实验的优点和局限性
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has several advantages as a research tool, including its high selectivity for FAAH and MAGL, and its ability to increase endocannabinoid levels in vivo. However, there are also some limitations to its use. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide is a relatively new compound, and its long-term effects on physiological systems are not well understood. In addition, 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide is highly lipophilic and can be difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research involving 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide. One area of interest is the development of new and more selective inhibitors of FAAH and MAGL. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is potential for the use of 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide and related compounds in the development of new therapeutic agents.
合成方法
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide can be synthesized using a variety of methods, including the reaction of 4,4,4-trifluoro-1-butanol with N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been used extensively in scientific research as a tool to study the endocannabinoid system and related pathways. It has been shown to inhibit FAAH and MAGL activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This has allowed researchers to investigate the role of these molecules in various physiological processes, including pain sensation, inflammation, and anxiety.
属性
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18(12(20)5-6-13(14,15)16)10-8-19(9-10)11-4-2-3-7-17-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOSQRODQYXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)
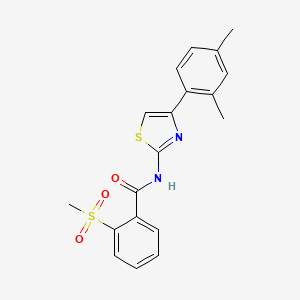
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2464527.png)
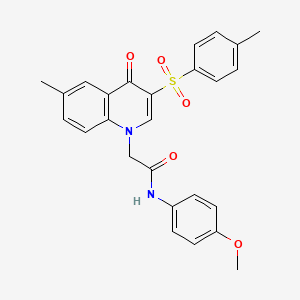
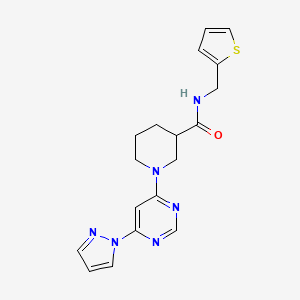
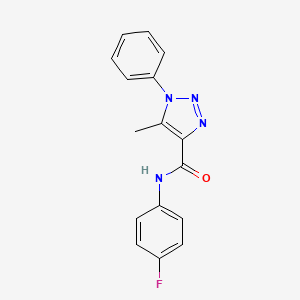

![3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2464536.png)
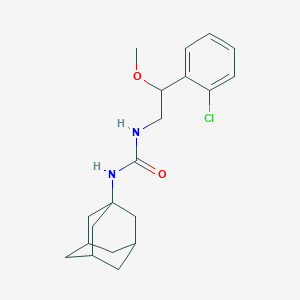
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)
![2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2464542.png)
